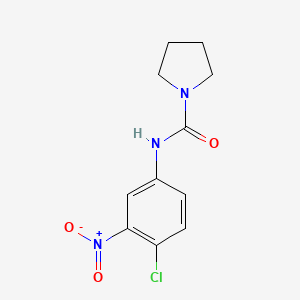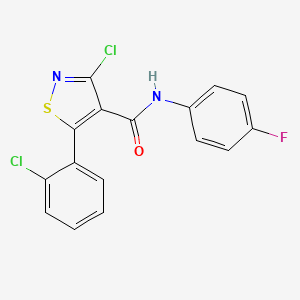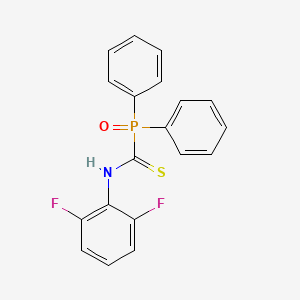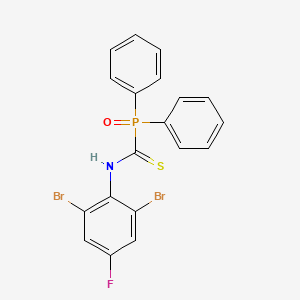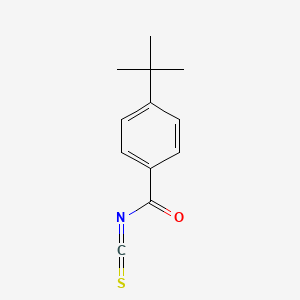
4-Tert-butylbenzoyl isothiocyanate
Descripción general
Descripción
4-Tert-butylbenzoyl isothiocyanate is a chemical compound with the CAS Number: 680214-97-5 . It has a molecular weight of 219.31 and its IUPAC name is 4-tert-butylbenzoyl isothiocyanate . The compound is typically stored at a temperature of 4 degrees Celsius and it is usually in powder form .
Synthesis Analysis
The synthesis of 4-Tert-butylbenzoyl isothiocyanate involves the addition reaction between ethynyl derivatives and 4-tert-butylbenzoyl isothiocyanate in acetone . This compound was characterized by selected spectroscopic methods such as 1H and 13C NMR, UV–visible, FT-IR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 4-Tert-butylbenzoyl isothiocyanate is represented by the InChI code: 1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 . This compound contains a total of 28 atoms; 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Isothiocyanates, including 4-Tert-butylbenzoyl isothiocyanate, are synthesized through reactions involving amines and phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be carried out in a one-pot process or a two-step approach .Aplicaciones Científicas De Investigación
These insights reveal the initial potential modes of antibacterial action for BITC against S. Typhimurium.
Cancer Prevention
ITCs, including BITC, have been associated with reduced risks of certain cancers. Epidemiological studies demonstrate an inverse relationship between dietary ITC intake and human cancers, such as breast, skin, colon, and kidney cancers . Further research is needed to explore BITC’s specific mechanisms in cancer prevention.
Plant Defense Mechanisms
In the plant kingdom, ITCs are produced via enzymatic hydrolysis of glucosinolates (GLs) by the enzyme myrosinase . When plant tissues are disrupted or attacked, myrosinase releases BITC as a defense mechanism. Understanding this process contributes to plant protection strategies.
Bioactive Additives
Due to its safety profile and volatile properties, BITC is a potential food additive. Researchers are exploring its use in processed foods to enhance safety and extend shelf life .
Other Applications
While the above fields represent major areas of study, BITC’s applications extend beyond these. Researchers continue to investigate its potential in various contexts, including:
Mecanismo De Acción
Target of Action
Isothiocyanates, a group of compounds to which 4-tert-butylbenzoyl isothiocyanate belongs, have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .
Mode of Action
Isothiocyanates are known to inhibit the growth of several types of cultured human cancer cells . They have been shown to decrease Akt phosphorylation, a key protein in cell survival signaling pathways .
Biochemical Pathways
Isothiocyanates are known to modulate metastasis-related gene expression and inhibit the akt/nfκb pathway .
Result of Action
Isothiocyanates are known to suppress lung cancer cell metastasis potential .
Safety and Hazards
The safety information for 4-Tert-butylbenzoyl isothiocyanate includes several hazard statements such as H302, H312, H314, H317, H332, H334, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . It may also cause eye irritation and respiratory irritation .
Propiedades
IUPAC Name |
4-tert-butylbenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLKWMZWUQAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylbenzoyl isothiocyanate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3042780.png)
![Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate](/img/structure/B3042782.png)
![Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3042783.png)
![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)
![O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide](/img/structure/B3042785.png)
![1-(4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]urea](/img/structure/B3042786.png)
![N'1-(2-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2H-1,2,3,4-tetraazol-2-yl}acetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3042787.png)
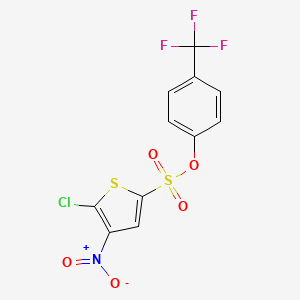
![2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide](/img/structure/B3042790.png)
